

Technical Guide: Mechanism & Utility of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

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Compound of Interest

Compound Name: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

CAS No.: 1224604-14-1

Cat. No.: B577815

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Executive Summary

5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 183608-47-1) is a specialized synthetic intermediate belonging to the class of Weinreb amides. It is not a direct-acting pharmaceutical agent (API) but a critical "linchpin" building block used in the precision synthesis of pyridine-based pharmacophores.

Its primary value lies in its Chemical Mechanism of Action: it enables the regioselective introduction of acyl groups at the pyridine-2-position without the side reactions (over-addition) typical of esters or acid chlorides. This reactivity is essential for synthesizing the core scaffolds of ALK/ROS1 kinase inhibitors (e.g., analogs of Crizotinib and Lorlatinib) and various GPCR antagonists where the 5-bromo-3-methylpyridine motif is a privileged structure.

Part 1: Chemical Mechanism of Action (The Weinreb Chelation)

The defining characteristic of this molecule is the

-methoxy-

-methyl functionality. Unlike standard amides, this group alters the thermodynamics of nucleophilic addition, allowing for the isolation of ketones.

The Stable Tetrahedral Intermediate (STI)

When a nucleophile (such as a Grignard reagent,

, or organolithium,

) attacks the carbonyl carbon of **5-Bromo-N-methoxy-N,3-dimethylpicolinamide**, the reaction does not proceed to immediate expulsion of the leaving group.

Instead, the metal cation (

or

) forms a stable 5-membered chelate ring between:

- The Carbonyl Oxygen (now an alkoxide).
- The

-Methoxy Oxygen.

This chelation "locks" the molecule in a Stable Tetrahedral Intermediate (STI). This intermediate is stable in the reaction mixture and prevents the carbonyl from reforming, thereby blocking a second nucleophilic attack (which would otherwise lead to a tertiary alcohol).

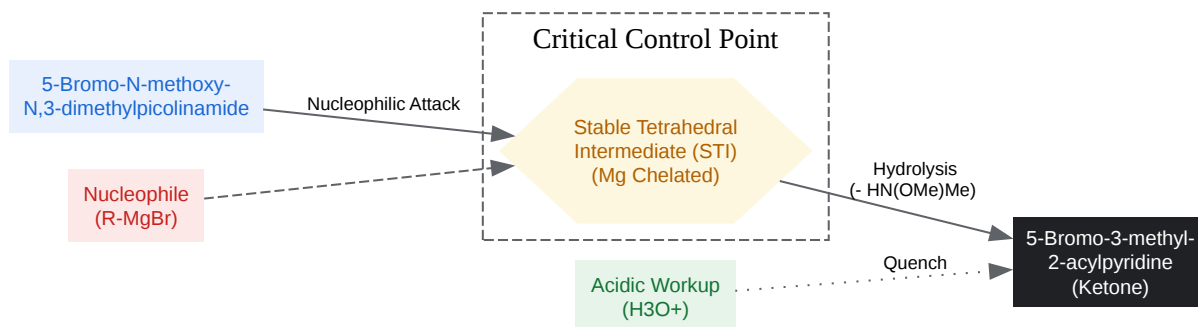
Hydrolytic Release

The ketone product is only liberated upon acidic workup (

), which breaks the metal chelate and collapses the tetrahedral intermediate.

Visualization of the Mechanism

The following diagram illustrates the chelation mechanism that differentiates this molecule from standard picolinamides.



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Figure 1: The Weinreb Chelation Mechanism. The stable Mg-chelated intermediate prevents over-addition, ensuring high-fidelity ketone synthesis.

Part 2: Strategic Utility in Drug Discovery

While the chemical mechanism involves chelation, the contextual mechanism refers to why researchers utilize this specific scaffold.

The 5-Bromo-3-Methylpyridine Pharmacophore

The 5-bromo-3-methylpyridine core is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors.^[1]

- 3-Methyl Group: Induces a specific torsion angle in the biaryl bond (at C2), often critical for fitting into the ATP-binding pocket of kinases like ALK (Anaplastic Lymphoma Kinase).
- 5-Bromo Group: Serves as a handle for further cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach solubilizing tails or other heteroaromatic rings.

Synthesis of Kinase Inhibitor Precursors

This Weinreb amide is frequently used to synthesize 2-acetyl-5-bromo-3-methylpyridine (via reaction with Methylmagnesium bromide). This ketone is a precursor to:

- Chiral Amines: Via asymmetric reductive amination.

- Heterocycles: Conversion of the acetyl group into pyrazoles or triazoles found in drugs like Crizotinib or Lorlatinib analogs.

Functional Group	Transformation via Weinreb Amide	Downstream Application
Ketone (R-C=O)	Reaction with R-MgBr	Scaffold for ALK/ROS1 inhibitors
Aldehyde (H-C=O)	Reduction with DIBAL-H	Precursor for reductive amination (GPCR ligands)
Diketone	Reaction with Enolates	Synthesis of fused heterocycles

Part 3: Experimental Protocols

Protocol A: Synthesis of the Weinreb Amide

Objective: Conversion of 5-bromo-3-methylpicolinic acid to **5-Bromo-N-methoxy-N,3-dimethylpicolinamide**.

Reagents:

- 5-Bromo-3-methylpicolinic acid (1.0 equiv)
- N-Dimethylhydroxylamine hydrochloride (1.2 equiv)
- EDCI (1.5 equiv) or HATU (1.2 equiv)
- HOBt (1.5 equiv) - if using EDCI
- DIPEA (3.0 equiv)
- Solvent: DMF or DCM (Anhydrous)

Procedure:

- Activation: Dissolve 5-bromo-3-methylpicolinic acid in anhydrous DMF (0.2 M) under

atmosphere. Add DIPEA and stir for 10 minutes.

- Coupling: Add EDCI and HOBt. Stir for 30 minutes at

to activate the acid.
- Addition: Add

-dimethylhydroxylamine hydrochloride. Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
- Workup: Dilute with EtOAc, wash sequentially with 1M HCl (to remove unreacted amine), sat.

, and brine.[2]
- Purification: Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Regioselective Ketone Synthesis

Objective: Synthesis of 2-acetyl-5-bromo-3-methylpyridine.

Reagents:

- **5-Bromo-N-methoxy-N,3-dimethylpicolinamide** (1.0 equiv)
- Methylmagnesium bromide (3.0 M in ether, 1.5 equiv)
- Solvent: Anhydrous THF

Procedure:

- Setup: Flame-dry a round-bottom flask and cool to

under Argon.
- Dissolution: Dissolve the Weinreb amide in anhydrous THF.
- Addition: Dropwise add MeMgBr over 20 minutes. The solution may turn yellow/orange.

- Chelation Phase: Stir at

for 1 hour. Note: Do not reflux. The intermediate is stable at low temp.
- Quench: Pour the reaction mixture into cold sat.

or 1M HCl. Vigorous stirring is required to hydrolyze the stable magnesium chelate.
- Extraction: Extract with DCM (3x).
- Result: Yields the methyl ketone with >95% purity, avoiding the tertiary alcohol byproduct.

References

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Sources

- 1. [3-Amino-5-bromopyridine-2-carboxamide \[myskinrecipes.com\]](#)

- [2. Methoxy and bromo scans on N-\(5-methoxyphenyl\) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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